molecular formula C9H21O3Sb B12061449 Antimony(III) propoxide CAS No. 4292-34-6

Antimony(III) propoxide

Cat. No.: B12061449
CAS No.: 4292-34-6
M. Wt: 299.02 g/mol
InChI Key: CQOXUSHAXLMSEN-UHFFFAOYSA-N
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Description

Antimony(III) propoxide is an organometallic compound with the chemical formula Sb(OC₃H₇)₃. It is a colorless to pale yellow liquid that is primarily used as a precursor for various antimony-containing materials. This compound is known for its role in the synthesis of amorphous antimonic acid films and powders, which are utilized in studies related to electrical conductivity and morphology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Antimony(III) propoxide can be synthesized through the reaction of antimony trichloride with propanol. The reaction typically occurs under reflux conditions, where antimony trichloride is added to an excess of propanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

SbCl3+3C3H7OHSb(OC3H7)3+3HCl\text{SbCl}_3 + 3\text{C}_3\text{H}_7\text{OH} \rightarrow \text{Sb(OC}_3\text{H}_7\text{)}_3 + 3\text{HCl} SbCl3​+3C3​H7​OH→Sb(OC3​H7​)3​+3HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for large-scale applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form antimony(V) compounds. For example, it can be oxidized by hydrogen peroxide to form antimony(V) oxide.

    Hydrolysis: This compound readily hydrolyzes in the presence of water to form antimony(III) hydroxide and propanol.

    Substitution: this compound can participate in substitution reactions where the propoxide groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Hydrolysis: Water or aqueous solutions facilitate hydrolysis.

    Substitution: Various ligands, such as halides or other alkoxides, can be used in substitution reactions.

Major Products Formed:

    Oxidation: Antimony(V) oxide.

    Hydrolysis: Antimony(III) hydroxide and propanol.

    Substitution: Compounds with different ligands replacing the propoxide groups.

Scientific Research Applications

Antimony(III) propoxide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of antimony-containing materials, including amorphous antimonic acid films and powders.

    Biology and Medicine: Research has explored the potential of antimony compounds in oncology, particularly for their antitumoral activities.

    Industry: this compound is used in the production of flame-retardant materials and as a dopant in semiconductor materials.

Mechanism of Action

The mechanism of action of antimony(III) propoxide involves its interaction with cellular components. In biological systems, antimony compounds can induce apoptosis (programmed cell death) in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cell survival pathways . The molecular targets include phosphatases and other proteins that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

    Antimony(III) isopropoxide: This compound has a similar structure but with isopropoxide groups instead of propoxide groups.

    Antimony(III) methoxide: Another related compound where methoxide groups replace the propoxide groups.

Uniqueness of Antimony(III) Propoxide: this compound is unique due to its specific reactivity and the ease with which it can be hydrolyzed to form antimony(III) hydroxide. Its ability to form amorphous antimonic acid films and powders makes it particularly valuable in studies related to electrical conductivity and morphology .

Properties

CAS No.

4292-34-6

Molecular Formula

C9H21O3Sb

Molecular Weight

299.02 g/mol

IUPAC Name

tripropyl stiborite

InChI

InChI=1S/3C3H7O.Sb/c3*1-2-3-4;/h3*2-3H2,1H3;/q3*-1;+3

InChI Key

CQOXUSHAXLMSEN-UHFFFAOYSA-N

Canonical SMILES

CCCO[Sb](OCCC)OCCC

Origin of Product

United States

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